molecular formula C14H11FO3 B6398290 4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid CAS No. 1261932-58-4

4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6398290
CAS No.: 1261932-58-4
M. Wt: 246.23 g/mol
InChI Key: DPUJDOXESTZVRC-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methyl group on the phenyl ring and a hydroxyl group on the benzoic acid ring

Properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-10(3-2-4-12(8)15)11-6-5-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJDOXESTZVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689245
Record name 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-58-4
Record name 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative as the coupling partner .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluoro-2-methylphenyl)-3-oxobenzoic acid.

    Reduction: Formation of 4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzyl alcohol.

    Substitution: Formation of 4-(3-Amino-2-methylphenyl)-3-hydroxybenzoic acid or similar derivatives.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and hydroxyl groups can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-2-methylphenyl)-3-hydroxybenzoic acid is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the fluoro group can enhance its stability and reactivity, while the hydroxyl group can increase its solubility and potential for hydrogen bonding interactions.

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